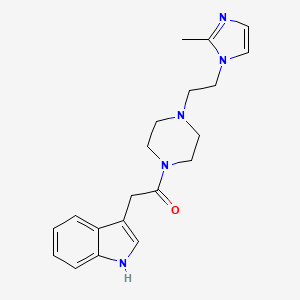![molecular formula C11H15ClFN B2430425 (Cyclopropylmethyl)[(2-Fluorophenyl)methyl]amin-Hydrochlorid CAS No. 1955541-71-5](/img/structure/B2430425.png)
(Cyclopropylmethyl)[(2-Fluorophenyl)methyl]amin-Hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is a chemical compound with a unique structure that combines a cyclopropylmethyl group and a 2-fluorophenylmethyl group attached to an amine
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is the Mitogen-activated protein kinase 14 . This enzyme plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
It is known to interact with its target, possibly influencing the kinase’s activity and thus affecting the downstream cellular processes .
Biochemical Pathways
The compound’s interaction with Mitogen-activated protein kinase 14 may affect various biochemical pathways. For instance, it could influence the MAPK signaling pathway, which is involved in numerous cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’sAbsorption , Distribution , Metabolism , and Excretion (ADME) properties, as well as its half-life and clearance rate , would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with Mitogen-activated protein kinase 14 and the subsequent changes in the affected biochemical pathways . These effects could potentially include changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by factors such as temperature and pH. Additionally, the compound’s efficacy could be influenced by the presence of other substances in the environment, such as other drugs or chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride typically involves the reaction of cyclopropylmethylamine with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or amide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Cyclopropylmethyl)[(2-chlorophenyl)methyl]amine hydrochloride
- (Cyclopropylmethyl)[(2-bromophenyl)methyl]amine hydrochloride
- (Cyclopropylmethyl)[(2-iodophenyl)methyl]amine hydrochloride
Uniqueness
(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(2-fluorophenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)8-13-7-9-5-6-9;/h1-4,9,13H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPVXLRNXJGZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-[2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)acetamido]acetate](/img/structure/B2430344.png)
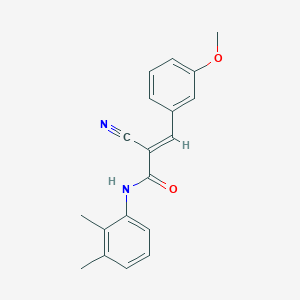

![3-(4-bromophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2430348.png)
![3-(4-Chlorophenyl)-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430349.png)
![3-Amino-3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B2430350.png)
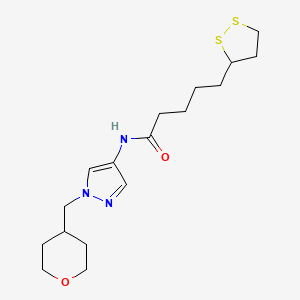
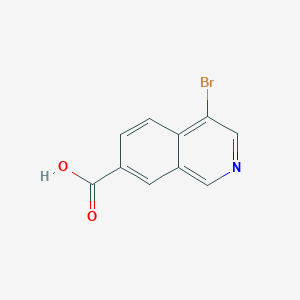
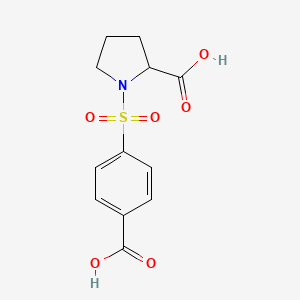
![[(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-10'-yl)oxy]acetic acid](/img/structure/B2430357.png)
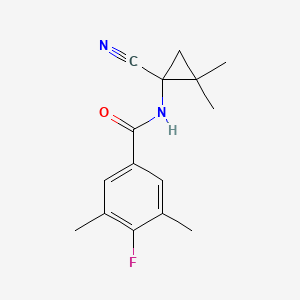
![11-(5-Chloropyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2430361.png)
![3-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2430362.png)
